molecular formula C24H33NO4S B12427270 PI3K-IN-23

PI3K-IN-23

Cat. No.: B12427270
M. Wt: 431.6 g/mol
InChI Key: WZYQEHSEROGBLX-SFQUDFHCSA-N
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Preparation Methods

The synthesis of PI3K-IN-23 involves several steps, starting with the preparation of the (E)-9-oxooctadec-10-en-12-ynoic acid analogue. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

PI3K-IN-23 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The alkyne and alkene groups in this compound can undergo substitution reactions with various reagents.

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for hydrogenation, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PI3K-IN-23 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

PI3K-IN-23 exerts its effects by inhibiting the activity of phosphoinositide 3-kinase (PI3K). The PI3K pathway is involved in various cellular processes, including cell growth, survival, and metabolism. By inhibiting PI3K, this compound disrupts these processes, leading to reduced cell proliferation and increased cell death in cancer cells . The molecular targets of this compound include the catalytic subunits of PI3K, which are crucial for its kinase activity .

Properties

Molecular Formula

C24H33NO4S

Molecular Weight

431.6 g/mol

IUPAC Name

(E)-N-(benzenesulfonyl)-9-oxooctadec-10-en-12-ynamide

InChI

InChI=1S/C24H33NO4S/c1-2-3-4-5-6-8-12-17-22(26)18-13-9-7-10-16-21-24(27)25-30(28,29)23-19-14-11-15-20-23/h11-12,14-15,17,19-20H,2-5,7,9-10,13,16,18,21H2,1H3,(H,25,27)/b17-12+

InChI Key

WZYQEHSEROGBLX-SFQUDFHCSA-N

Isomeric SMILES

CCCCCC#C/C=C/C(=O)CCCCCCCC(=O)NS(=O)(=O)C1=CC=CC=C1

Canonical SMILES

CCCCCC#CC=CC(=O)CCCCCCCC(=O)NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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